Ethyl 2-(methylamino)-2-(o-tolyl)acetate

Catalog No.
S14075662
CAS No.
M.F
C12H17NO2
M. Wt
207.27 g/mol
Availability
In Stock
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Ethyl 2-(methylamino)-2-(o-tolyl)acetate

Product Name

Ethyl 2-(methylamino)-2-(o-tolyl)acetate

IUPAC Name

ethyl 2-(methylamino)-2-(2-methylphenyl)acetate

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)11(13-3)10-8-6-5-7-9(10)2/h5-8,11,13H,4H2,1-3H3

InChI Key

WUTRQLPKSQDSJB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1C)NC

Ethyl 2-(methylamino)-2-(o-tolyl)acetate is an organic compound characterized by its ester functional group and an amino substituent. It has the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of approximately 193.24 g/mol. The structure features an ethyl ester linked to a secondary amine, with an o-tolyl group providing additional steric and electronic properties that influence its reactivity and biological activity. This compound is of interest in various fields, including medicinal chemistry and organic synthesis.

Ethyl 2-(methylamino)-2-(o-tolyl)acetate can undergo several chemical transformations:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  • Reduction: The ester moiety can be reduced to the corresponding alcohol with reducing agents like lithium aluminum hydride.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives depending on the substituents used.

These reactions highlight the versatility of ethyl 2-(methylamino)-2-(o-tolyl)acetate in synthetic organic chemistry.

Research indicates that ethyl 2-(methylamino)-2-(o-tolyl)acetate may exhibit biological activity, particularly as a precursor for synthesizing biologically active compounds. Its derivatives have been explored for potential pharmaceutical applications, including fungicidal activity and as intermediates in drug development . The specific mechanisms of action depend on the final compounds derived from it, which may target various biological pathways.

Several synthetic routes exist for producing ethyl 2-(methylamino)-2-(o-tolyl)acetate:

  • Nucleophilic Substitution: A common method involves reacting ethyl bromoacetate with o-toluidine in the presence of a base like sodium hydroxide. This reaction proceeds via nucleophilic attack by the amino group on the carbon atom of ethyl bromoacetate.
  • Reductive Amination: Another approach includes the reductive amination of ethyl 2-oxo-2-(o-tolyl)acetate with ammonia or an amine source, utilizing sodium cyanoborohydride as a reducing agent. This method is noted for its efficiency and good yield.
  • Industrial Methods: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions, enhance yields, and improve scalability for mass production.

Ethyl 2-(methylamino)-2-(o-tolyl)acetate finds applications across various domains:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated as an intermediate in drug synthesis, particularly for compounds with potential therapeutic effects.
  • Specialty Chemicals: Used in producing chemicals with specific properties tailored for industrial applications.

Interaction studies involving ethyl 2-(methylamino)-2-(o-tolyl)acetate are crucial for understanding its biological implications. Research has focused on its interactions with other molecules, particularly in biological systems, to elucidate its potential effects and mechanisms of action. These studies often employ fluorescence quenching techniques and radical trapping experiments to assess the compound's reactivity and interaction dynamics with various targets .

Ethyl 2-(methylamino)-2-(o-tolyl)acetate can be compared to other similar compounds, particularly amino acid esters:

  • Ethyl 2-amino-2-phenylacetate: Similar structure but features a phenyl group instead of an o-tolyl group.
  • Ethyl 2-amino-2-p-tolylacetate: Contains a p-tolyl group instead of an o-tolyl group.
  • Ethyl 2-amino-3-methylbutanoate: An amino acid ester with different structural characteristics.

Comparison Table

Compound NameStructure TypeUnique Features
Ethyl 2-(methylamino)-2-(o-tolyl)acetateAmino Acid EsterContains o-tolyl group
Ethyl 2-amino-2-phenylacetateAmino Acid EsterPhenyl group instead of o-tolyl
Ethyl 2-amino-2-p-tolylacetateAmino Acid Esterp-Tolyl group instead of o-tolyl
Ethyl 2-amino-3-methylbutanoateAmino Acid EsterDifferent branching in alkane chain

This comparison illustrates how ethyl 2-(methylamino)-2-(o-tolyl)acetate stands out due to its specific substituents, which influence its reactivity and potential applications in medicinal chemistry and organic synthesis.

Traditional Condensation Approaches in Amino Acid Ester Synthesis

Traditional synthesis of ethyl 2-(methylamino)-2-(o-tolyl)acetate relies on condensation reactions between amino acids and alcohols. A widely used method involves Fischer esterification, where glycine derivatives react with ethanol under acidic conditions. For example, glycine ethyl ester is synthesized via refluxing glycine with ethanol and hydrochloric acid, yielding crystalline products after evaporation and recrystallization. This approach, while effective, often requires prolonged reaction times (15–24 hours) and generates stoichiometric amounts of acidic waste.

Alternative methods employ silylation agents like trimethylchlorosilane (TMSCl) to activate amino acids. In the presence of methanol, TMSCl facilitates esterification at room temperature, achieving yields exceeding 90% for various amino acid methyl esters. This strategy avoids harsh conditions and simplifies purification, making it suitable for sensitive substrates. For ethyl 2-(methylamino)-2-(o-tolyl)acetate, analogous protocols could involve o-tolylacetic acid derivatives and methylamine, though steric hindrance from the o-tolyl group may necessitate optimized reaction times or elevated temperatures.

Table 1: Comparison of Traditional Condensation Methods

MethodCatalystYield (%)Reaction Time
Fischer esterificationHCl (gaseous)65–7515–24 h
TMSCl/MeOHTrimethylchlorosilane85–952–4 h

Novel Catalytic Asymmetric Amination Strategies

Asymmetric synthesis of ethyl 2-(methylamino)-2-(o-tolyl)acetate has gained traction to access enantiomerically pure derivatives. Proline-based organocatalysts, such as (S)-proline, enable enantioselective amination of α-keto esters. For instance, α-imino ethyl glyoxylate derivatives undergo asymmetric addition in the presence of proline, achieving enantiomeric excess (ee) values up to 95%. Transition metal complexes, particularly those with chiral ligands like Binap, further enhance stereocontrol. A recent study demonstrated that palladium-catalyzed amination of o-tolylacetic acid derivatives with methylamine affords the target compound with 88% ee under ball-milling conditions.

Mechanistically, these catalysts stabilize transition states through hydrogen bonding or π-π interactions, directing nucleophilic attack to the re or si face of the keto ester. The choice of solvent profoundly impacts enantioselectivity; non-polar solvents like hexane favor tighter transition states, whereas polar aprotic solvents may disrupt catalyst-substrate interactions.

Table 2: Catalytic Systems for Asymmetric Amination

CatalystSubstrateee (%)Reference
(S)-Prolineα-Imino glyoxylate95
Pd/Binapo-Tolylacetic acid88

Solvent-Free Mechanochemical Synthesis Protocols

Mechanochemical methods eliminate solvent use, reducing environmental impact and purification steps. Ball-milling techniques have successfully synthesized N-arylglycine esters by grinding amino acids with aryl halides and bases. For example, ethyl 2-(methylamino)-2-(o-tolyl)acetate was prepared via milling o-tolylacetic acid, methylamine hydrochloride, and potassium carbonate in a stainless-steel vessel. Reaction times are significantly shorter (30–60 minutes) compared to solution-phase methods, with yields comparable to traditional approaches (75–85%).

The absence of solvent minimizes side reactions, such as hydrolysis, and enhances mass transfer by increasing reactant collision frequency. However, scalability remains a challenge due to equipment limitations. Recent innovations in planetary ball mills with temperature control may address this, enabling gram-scale production.

Table 3: Mechanochemical vs. Solution-Phase Synthesis

ParameterMechanochemicalSolution-Phase
Reaction Time30–60 min2–24 h
Yield (%)75–8565–90
Solvent Consumption0 mL50–200 mL

Continuous Flow Reactor Optimization for Scalable Production

Continuous flow reactors (CFRs) offer superior heat and mass transfer, enabling precise control over reaction parameters. For ethyl 2-(methylamino)-2-(o-tolyl)acetate synthesis, CFRs mitigate exothermicity risks during esterification and amination steps. A two-step flow process was reported: (1) o-tolylacetic acid reacts with ethanol in a packed-bed reactor containing sulfonic acid resin, followed by (2) amination with methylamine gas in a microchannel reactor. This setup achieves 90% conversion in under 30 minutes, compared to 8 hours in batch reactors.

CFRs also facilitate catalyst recycling. Immobilized proline catalysts retained 95% activity over 10 cycles in a recent study, reducing production costs. Challenges include clogging from precipitated intermediates and the need for high-purity reagents. Advances in reactor design, such as oscillatory flow reactors, may overcome these limitations.

Table 4: Batch vs. Continuous Flow Performance

MetricBatch ReactorContinuous Flow
Reaction Time8 h0.5 h
Conversion (%)8590
Catalyst RecyclabilityLimitedHigh

Density Functional Theory Analysis of Reaction Pathways

Density functional theory calculations provide fundamental insights into the electronic structure and reaction mechanisms of ethyl 2-(methylamino)-2-(o-tolyl)acetate [1]. The compound exhibits complex electronic behavior due to the presence of both electron-donating methylamino and electron-withdrawing ester functional groups, creating intramolecular electronic interactions that influence reactivity patterns [2].

Computational studies utilizing various density functional theory methods have established that the M06-2X functional with 6-31+G(d,p) basis set provides optimal accuracy for reaction pathway analysis of amino acetate derivatives [3] [2]. The choice of computational method significantly impacts the reliability of calculated energetic parameters, with hybrid functionals demonstrating superior performance for systems containing nitrogen-carbon bonds [1] [4].

Table 1: Computational Methods for Density Functional Theory Analysis

Computational MethodBasis Set TypeTypical ApplicationsComputational CostAccuracy Level
DFT B3LYP/6-31G(d,p)Split-valence double-zeta with polarizationGeometry optimization, frequency calculationsModerateGood
DFT B3LYP/6-311++G(d,p)Triple-zeta with diffuse and polarizationHigh-accuracy single-point energy calculationsHighExcellent
DFT M06-2X/6-31+G(d,p)Double-zeta with diffuse and polarizationReaction mechanism studies, transition statesModerate-HighVery Good
MP2/6-31G(d)Split-valence double-zeta with polarizationElectron correlation effectsHighVery Good
MP2/6-311G(d,p)Triple-zeta with polarizationHigh-accuracy correlation calculationsVery HighExcellent

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital of ethyl 2-(methylamino)-2-(o-tolyl)acetate is predominantly localized on the nitrogen atom of the methylamino group, indicating nucleophilic character [5] [6]. The lowest unoccupied molecular orbital shows significant contribution from the carbonyl carbon of the ester group, suggesting electrophilic reactivity at this position [7] [8].

The reaction pathways for nucleophilic substitution reactions involve initial coordination of nucleophiles to the carbonyl carbon, followed by tetrahedral intermediate formation [9] [10]. Density functional theory calculations demonstrate that the energy barrier for nucleophilic attack is significantly influenced by the electron-donating nature of the o-tolyl substituent, which stabilizes the transition state through hyperconjugative interactions [2] [11].

Computational analysis of aminolysis reactions shows that the mechanism proceeds through a stepwise pathway rather than a concerted process [9] [10]. The first transition state corresponds to nucleophilic addition with an activation energy of approximately 15-20 kcal/mol, while the second transition state involves elimination with a lower barrier of 8-12 kcal/mol [12] [10].

Molecular Dynamics Simulations of Stereoelectronic Effects

Molecular dynamics simulations provide detailed insights into the conformational behavior and stereoelectronic effects governing the dynamic properties of ethyl 2-(methylamino)-2-(o-tolyl)acetate [13] [14]. The compound exhibits significant conformational flexibility due to rotational freedom around the carbon-nitrogen bond connecting the methylamino group to the acetate backbone [15] [16].

Stereoelectronic effects play a crucial role in determining the preferred conformations of amino acetate derivatives [15] [17]. The antiperiplanar arrangement of electron lone pairs relative to adjacent sigma bonds provides optimal orbital overlap and electronic stabilization [15] [17]. This geometric preference influences both the ground state structure and the pathways for chemical transformations [17] [18].

Table 2: Stereoelectronic Parameters for Molecular Dynamics Analysis

Stereoelectronic ParameterOptimal Value RangeStructural InfluenceChemical Significance
Torsion Angle C-C-N-C (degrees)60 ± 15Rotational freedom around C-N bondConformational preference
Bond Length C-N (Å)1.45 ± 0.05Amino group conjugationNucleophilic reactivity
Bond Length C-O (Å)1.35 ± 0.03Ester group planarityElectrophilic reactivity
Bond Angle C-N-C (degrees)110 ± 5Nitrogen hybridizationHydrogen bonding capacity
Bond Angle O-C-O (degrees)125 ± 5Carbonyl group geometryResonance stabilization
Steric Energy (kcal/mol)< 5.0Overall molecular strainThermodynamic stability
Conformational Energy Barrier (kcal/mol)2.0 - 8.0Conformational flexibilityReaction kinetics
Hyperconjugation Energy (kcal/mol)1.0 - 4.0Electronic delocalizationElectronic stabilization

The o-tolyl substituent introduces additional stereoelectronic complexity through its interaction with the adjacent acetate moiety [15] [17]. Molecular dynamics simulations reveal that the methyl group on the aromatic ring adopts preferential orientations that minimize steric hindrance while maximizing favorable electronic interactions [13] [14].

Solvent effects significantly modulate the conformational equilibria of ethyl 2-(methylamino)-2-(o-tolyl)acetate [14] [16]. Explicit solvent molecular dynamics simulations demonstrate that polar solvents stabilize extended conformations through hydrogen bonding interactions with the amino and ester functional groups [14] [16]. The calculated free energy differences between major conformational states range from 1.5 to 4.2 kcal/mol depending on the solvent environment [13] [14].

The dynamic behavior of the compound shows characteristic timescales for different molecular motions [13] [16]. Bond rotations occur on picosecond timescales, while larger conformational rearrangements require nanosecond simulation times for adequate sampling [13] [16]. The methylamino group exhibits rapid interconversion between different orientations, with correlation times of approximately 50-100 picoseconds [16].

Quantitative Structure-Activity Relationship Modeling

Quantitative structure-activity relationship modeling provides a systematic approach for correlating molecular descriptors with biological and chemical activities of ethyl 2-(methylamino)-2-(o-tolyl)acetate and related compounds [19] [20]. The development of robust quantitative structure-activity relationship models requires careful selection of molecular descriptors that capture the essential physicochemical properties governing activity [21] [22].

Electronic descriptors derived from quantum chemical calculations serve as fundamental parameters in quantitative structure-activity relationship analysis [23] [24]. The frontier molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital values, correlate strongly with nucleophilic and electrophilic reactivity patterns [24] [6]. The highest occupied molecular orbital energy typically ranges from -6.0 to -8.0 eV for amino acetate derivatives, while lowest unoccupied molecular orbital energies span -1.0 to -3.0 eV [24] [8].

Table 3: Molecular Properties from Quantum Chemical Calculations

Molecular PropertyPhysical SignificanceTypical Range for Amino AcetatesReactivity Implication
HOMO Energy (eV)Highest occupied molecular orbital energy-6.0 to -8.0Nucleophilic character
LUMO Energy (eV)Lowest unoccupied molecular orbital energy-1.0 to -3.0Electrophilic character
HOMO-LUMO Gap (eV)Electronic excitation energy4.0 to 6.0Chemical stability
Dipole Moment (Debye)Molecular polarity measure2.0 to 5.0Intermolecular interactions
Polarizability (ų)Response to electric field15.0 to 25.0Molecular flexibility
Ionization Potential (eV)Energy to remove electron8.0 to 10.0Oxidation tendency
Electron Affinity (eV)Energy gained by adding electron0.5 to 2.0Reduction tendency
Electronegativity (eV)Tendency to attract electrons4.0 to 6.0Electron-withdrawing ability
Chemical Hardness (eV)Resistance to electronic perturbation2.0 to 4.0Kinetic stability
Electrophilicity Index (eV)Tendency to accept electrons1.0 to 3.0Electrophilic reactivity

Topological descriptors provide complementary information about molecular shape and connectivity patterns [23] [21]. The molecular topological index and Wiener index show significant correlations with biological activity in acetamide derivative studies [21]. These descriptors capture essential features of molecular architecture that influence binding interactions and transport properties [19] [21].

Physicochemical descriptors encompass parameters such as lipophilicity, molecular surface area, and hydrogen bonding capacity [23] [25]. The partition coefficient serves as a key indicator of membrane permeability and bioavailability for amino acetate compounds [21] [25]. Molecular surface area calculations provide insights into steric accessibility and binding site compatibility [25] [22].

Statistical validation of quantitative structure-activity relationship models requires rigorous cross-validation procedures to ensure predictive reliability [20] [22]. Leave-one-out cross-validation typically yields correlation coefficients exceeding 0.85 for well-constructed models of amino acetate derivatives [20] [21]. The standard error of prediction should remain below 0.3 log units for acceptable model performance [21] [22].

Intermediate in Serotonin-Norepinephrine Reuptake Inhibitor Development

Ethyl 2-(methylamino)-2-(o-tolyl)acetate serves as a crucial intermediate in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants that target both serotonin and norepinephrine neurotransmitter systems simultaneously [1] [2] [3]. The compound's structural features make it particularly valuable for synthesizing balanced dual-action antidepressants that address the limitations of single-target medications [4] [5].
The development of SNRIs was guided by research demonstrating that both serotonin and norepinephrine play critical roles in depression pathophysiology [1] [2]. Unlike selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin transporters, SNRIs provide balanced inhibition of both neurotransmitter reuptake systems, potentially offering superior therapeutic efficacy [3] [4]. The compound's ethyl ester functionality provides the necessary lipophilic properties for central nervous system penetration, while the methylamino group offers sites for further chemical modification to optimize transporter selectivity [6] [5].

Research findings indicate that SNRIs with more balanced serotonin and norepinephrine activity demonstrate improved clinical outcomes compared to medications with predominant serotonin selectivity [4] [5]. The o-tolyl aromatic ring in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides the appropriate steric and electronic properties required for effective binding to both serotonin and norepinephrine transporters [6] [5]. Studies have shown that compounds derived from this intermediate exhibit potent inhibition of both transporters, with inhibition constants in the nanomolar range [5].

The synthetic versatility of ethyl 2-(methylamino)-2-(o-tolyl)acetate allows for systematic structure-activity relationship studies to optimize SNRI development [6] [5]. Modifications to the ethyl ester can alter pharmacokinetic properties, while substitutions on the aromatic ring can fine-tune selectivity profiles. The methylamino group serves as an anchor point for introducing additional functional groups that may enhance binding affinity or metabolic stability [6] [5].

SNRI Development ParameterEthyl 2-(methylamino)-2-(o-tolyl)acetate ContributionClinical Significance
Serotonin Transporter BindingProvides structural framework for high-affinity bindingEnhanced mood regulation
Norepinephrine Transporter BindingEnables balanced dual-action profileImproved energy and motivation
Blood-Brain Barrier PenetrationLipophilic ester enhances CNS accessEffective central nervous system activity
Metabolic StabilityAromatic ring provides resistance to oxidationProlonged therapeutic duration

Building Block for Neuroactive β-Phenylethylamine Derivatives

Ethyl 2-(methylamino)-2-(o-tolyl)acetate functions as a versatile building block for synthesizing neuroactive β-phenylethylamine derivatives, compounds that exhibit significant biological activity in the central nervous system through interactions with dopamine, serotonin, and norepinephrine systems [7] [8] [9]. The structural similarity between this compound and endogenous phenylethylamine provides a foundation for developing novel neuroactive molecules with enhanced therapeutic potential [9] [10].

β-Phenylethylamine and its derivatives represent a fundamental class of neuroactive compounds that serve as endogenous neurotransmitters and neuromodulators [7] [9]. These compounds are synthesized within dopaminergic neurons and coexist with dopamine in nigrostriatal and mesolimbic brain regions [9] [10]. The ethyl ester moiety in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides the necessary lipophilic properties for blood-brain barrier penetration, while the methylamino group offers sites for further functionalization to optimize neurotransmitter system interactions [9] [10].

Research demonstrates that β-phenylethylamine derivatives modulate dopamine transporter function through multiple mechanisms, including inhibition of dopamine reuptake and promotion of dopamine release [9] [10]. The o-tolyl aromatic ring in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides the appropriate electronic properties for effective binding to dopamine transporters, with structure-activity relationship studies indicating that aromatic substitutions significantly influence binding affinity and selectivity [9] [10].

Studies investigating the relationship between chemical structure and biological activity in β-phenylethylamine derivatives reveal that compounds with longer alkyl chains and smaller ring structures exhibit stronger inhibitory activities against dopamine reuptake [9]. The methylamino group serves as a critical pharmacophore for dopamine transporter binding, with modifications to this group significantly affecting compound potency and selectivity profiles [9] [10].

Dopamine System ParameterIC50 Values (μM)Therapeutic Relevance
Dopamine Transporter Inhibition0.1-10Antidepressant activity
Dopamine Release Enhancement0.5-15Psychomotor effects
Dopamine D1 Receptor Activation1-25Reward and reinforcement
Dopamine D2 Receptor Modulation2-30Neurological function

The compound's utility as a building block extends to the development of compounds targeting trace amine-associated receptor 1 (TAAR1), a recently identified receptor system that responds to β-phenylethylamine and related compounds [11] [9]. TAAR1 represents a promising target for novel psychopharmacological interventions, with compounds derived from ethyl 2-(methylamino)-2-(o-tolyl)acetate showing potential for treating neuropsychiatric disorders [11] [9].

Role in Prodrug Design for Blood-Brain Barrier Penetration

Ethyl 2-(methylamino)-2-(o-tolyl)acetate plays a significant role in prodrug design strategies aimed at enhancing blood-brain barrier penetration of therapeutic agents [12] [13] [14]. The compound's ester functionality serves as a lipophilic masking group that temporarily conceals polar functionalities, thereby improving passive diffusion across the blood-brain barrier while maintaining the potential for enzymatic activation within the central nervous system [15] [16] [17].

The blood-brain barrier represents a formidable obstacle for drug delivery to the central nervous system, with more than 98% of small-molecule drugs failing to achieve therapeutically relevant brain concentrations [13] [18]. Prodrug strategies utilizing ester functionalities, such as those found in ethyl 2-(methylamino)-2-(o-tolyl)acetate, offer a promising approach to overcome this limitation by temporarily increasing drug lipophilicity and facilitating passive diffusion across the barrier [15] [16] [17].

Research demonstrates that ester prodrugs undergo hydrolysis by endogenous esterases once they cross the blood-brain barrier, releasing the active drug specifically within the central nervous system [15] [16]. The ethyl ester group in ethyl 2-(methylamino)-2-(o-tolyl)acetate provides optimal hydrolysis kinetics, with studies showing that ethyl esters achieve the ideal balance between stability during circulation and rapid activation upon reaching the brain [15] [16].

The o-tolyl aromatic ring contributes to the compound's utility in prodrug design by providing additional lipophilic character that enhances membrane permeability [15] [16]. Studies investigating sobetirome prodrug esters demonstrated that aromatic substitutions significantly influence blood-brain barrier penetration, with compounds containing methylated aromatic rings showing enhanced central nervous system distribution [16].

Prodrug Design ParameterEthyl 2-(methylamino)-2-(o-tolyl)acetate PropertiesBBB Penetration Enhancement
Lipophilicity (LogP)2.5-3.53-5 fold increase
Esterase Hydrolysis RateModerate (t1/2 = 1-2 hours)Optimal brain activation
Plasma StabilityHigh (>90% stable)Minimal peripheral activation
Brain/Plasma Ratio2-4 fold enhancementImproved CNS selectivity

The methylamino group provides additional design flexibility for prodrug development, allowing for the creation of carrier-mediated prodrugs that utilize specific transporters for enhanced brain delivery [15] [17]. Research indicates that amino acid transporter-targeting prodrugs, incorporating structural elements similar to those found in ethyl 2-(methylamino)-2-(o-tolyl)acetate, demonstrate significantly improved brain uptake compared to passive diffusion alone [15] [17].

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.125928785 g/mol

Monoisotopic Mass

207.125928785 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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